molecular formula C36H19F12P B12533879 Phosphine, [1,1'-binaphthalen]-2-ylbis[3,5-bis(trifluoromethyl)phenyl]- CAS No. 820978-68-5

Phosphine, [1,1'-binaphthalen]-2-ylbis[3,5-bis(trifluoromethyl)phenyl]-

Cat. No.: B12533879
CAS No.: 820978-68-5
M. Wt: 710.5 g/mol
InChI Key: UNPBXQROYYRJOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphine, [1,1’-binaphthalen]-2-ylbis[3,5-bis(trifluoromethyl)phenyl]- is a complex organophosphorus compound known for its unique structural and chemical properties. This compound is characterized by the presence of a phosphine group attached to a binaphthyl backbone, which is further substituted with trifluoromethyl groups on the phenyl rings. The presence of these trifluoromethyl groups imparts significant electron-withdrawing properties, making this compound highly reactive and useful in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phosphine, [1,1’-binaphthalen]-2-ylbis[3,5-bis(trifluoromethyl)phenyl]- typically involves the reaction of a binaphthyl derivative with a phosphine reagent. One common method involves the use of a binaphthyl diol, which is reacted with a phosphine chloride in the presence of a base to form the desired phosphine compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often performed at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Phosphine, [1,1’-binaphthalen]-2-ylbis[3,5-bis(trifluoromethyl)phenyl]- undergoes various types of chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Substitution: The compound can participate in substitution reactions, particularly at the phosphorus center.

    Coordination: It can act as a ligand in coordination chemistry, forming complexes with transition metals.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Substitution: Reagents such as halides and alkylating agents are used.

    Coordination: Transition metals like palladium and platinum are often used in coordination reactions.

Major Products

    Oxidation: Phosphine oxides.

    Substitution: Various substituted phosphine derivatives.

    Coordination: Metal-phosphine complexes.

Scientific Research Applications

Phosphine, [1,1’-binaphthalen]-2-ylbis[3,5-bis(trifluoromethyl)phenyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Phosphine, [1,1’-binaphthalen]-2-ylbis[3,5-bis(trifluoromethyl)phenyl]- is primarily based on its ability to act as a ligand and form complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating the formation of new chemical bonds. The electron-withdrawing trifluoromethyl groups enhance the reactivity of the phosphorus center, making it a highly effective catalyst in many reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphine, [1,1’-binaphthalen]-2-ylbis[3,5-bis(trifluoromethyl)phenyl]- is unique due to its binaphthyl backbone, which provides additional steric and electronic properties compared to other similar compounds. This uniqueness makes it particularly effective in certain catalytic applications where other phosphine compounds may not perform as well.

Properties

CAS No.

820978-68-5

Molecular Formula

C36H19F12P

Molecular Weight

710.5 g/mol

IUPAC Name

bis[3,5-bis(trifluoromethyl)phenyl]-(1-naphthalen-1-ylnaphthalen-2-yl)phosphane

InChI

InChI=1S/C36H19F12P/c37-33(38,39)22-14-23(34(40,41)42)17-26(16-22)49(27-18-24(35(43,44)45)15-25(19-27)36(46,47)48)31-13-12-21-7-2-4-10-29(21)32(31)30-11-5-8-20-6-1-3-9-28(20)30/h1-19H

InChI Key

UNPBXQROYYRJOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=C(C=CC4=CC=CC=C43)P(C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.